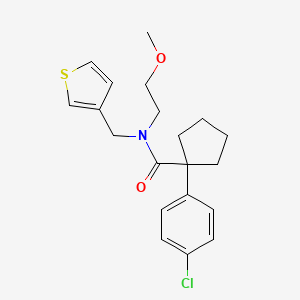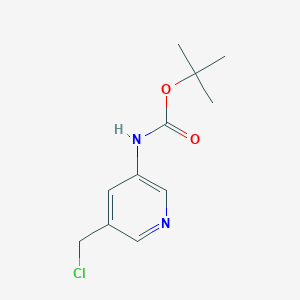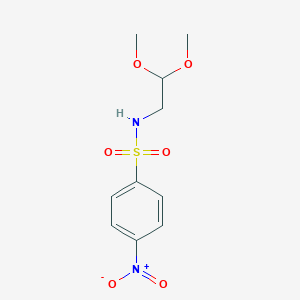
N-(2,2-diméthoxyéthyl)-4-nitrobenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” is a chemical compound. The “N-(2,2-dimethoxyethyl)” part suggests that it has a nitrogen atom bonded to a 2,2-dimethoxyethyl group. The “4-nitrobenzenesulfonamide” part suggests that it contains a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like “N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” would likely be complex, with the nitro, sulfonamide, and dimethoxyethyl groups contributing to its overall shape and properties .
Chemical Reactions Analysis
Again, while specific reactions involving “N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, nitro groups can be reduced to amines, and sulfonamides can participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide” would be influenced by its functional groups. For example, the nitro group is often associated with reactivity and explosiveness, while the sulfonamide group could contribute to its solubility in water .
Mécanisme D'action
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide is believed to exert its effects through inhibition of carbonic anhydrase, which is involved in the regulation of pH levels in the body. By inhibiting this enzyme, N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide may disrupt the pH balance of cancer cells, leading to their death. Additionally, N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of folic acid, which is essential for cell growth and division.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase and certain enzymes involved in folic acid biosynthesis. It has also been shown to inhibit the growth of certain cancer cell lines. Additionally, N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide has been shown to have anticancer properties, making it a potential therapeutic agent. However, one limitation of using N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide. One potential area of investigation is its use as a therapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Additionally, N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to explore these possibilities. Finally, the development of new synthesis methods for N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide may lead to improved yields and purities, making it a more accessible tool for scientific research.
Méthodes De Synthèse
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2,2-dimethoxyethanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
- Synthèse organique et méthodologie chimique Les chercheurs ont exploré le N-(2,2-diméthoxyéthyl)-4-nitrobenzènesulfonamide comme un bloc de construction pour la synthèse organique. Plus précisément, il a été utilisé pour créer de nouvelles cyclopropylamines, qui sont précieuses en chimie médicinale et en agrochimie. Ces composés jouent un rôle crucial dans le développement de médicaments et la conception de pesticides.
- Catalyse et développement de réactions L'adaptabilité du this compound s'étend à la catalyse. Les scientifiques ont développé des méthodologies pour synthétiser un large éventail d'amines substituées en utilisant ce composé. Ces amines servent d'intermédiaires essentiels dans la découverte de médicaments et la recherche en agrochimie.
- Des dérivés de cyclopropanamine liés au this compound ont été étudiés pour leurs effets thérapeutiques potentiels. Ces composés inhibent la LSD1, une enzyme impliquée dans l'emballage de l'ADN et la régulation de l'expression des gènes. L'inhibition de la LSD1 s'est avérée prometteuse dans le traitement des troubles neurologiques tels que la schizophrénie, le syndrome de Rett et la maladie d'Alzheimer .
- Le this compound sert de précurseur à la synthèse de nouveaux dérivés. Par exemple, les chercheurs l'ont utilisé pour créer des dérivés de N-cyclopropyldecahydroacridine-1,8-dione via une réaction en un seul pot. Ces nouvelles molécules ont un potentiel pour la chimie médicinale et la découverte de médicaments .
Inhibition de la désméthylase 1 spécifique à la lysine (LSD1)
Synthèse de nouveaux dérivés ayant une activité biologique
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-10(18-2)7-11-19(15,16)9-5-3-8(4-6-9)12(13)14/h3-6,10-11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYHDNJWPZNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

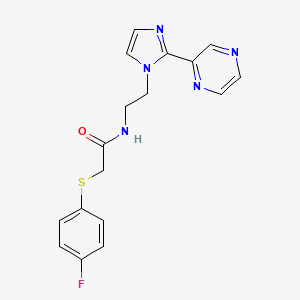
![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)


![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)

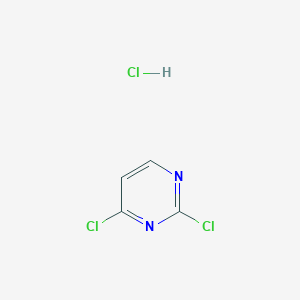
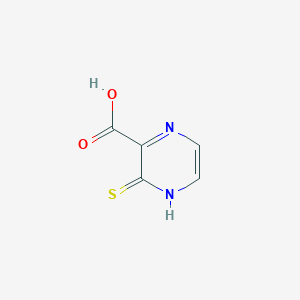
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)
